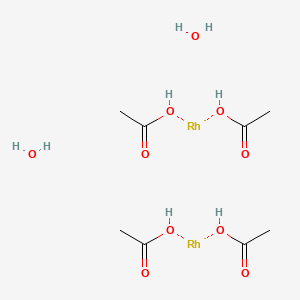

Acetic acid;rhodium;dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetic acid;rhodium;dihydrate is a coordination compound that combines acetic acid with rhodium in a dihydrate form. This compound is known for its unique catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis. The presence of rhodium, a transition metal, enhances the reactivity and selectivity of the compound, making it valuable in both academic research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetic acid;rhodium;dihydrate is typically synthesized by reacting hydrated rhodium(III) chloride with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as:

[ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + \text{CH}_3\text{COOH} \rightarrow \text{Rh}_2(\text{CH}_3\text{COO})_4 \cdot 2\text{H}_2\text{O} + \text{HCl} ]

The reaction is usually conducted at elevated temperatures to facilitate the formation of the rhodium acetate complex.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques, including crystallization and filtration.

Analyse Des Réactions Chimiques

Chemical Reactions Catalyzed by Rhodium(II) Acetate Dihydrate

Rhodium(II) acetate dihydrate is known for its catalytic properties in various organic reactions.

Cyclopropanation of Alkenes

It is widely used as a catalyst for the cyclopropanation of alkenes, a reaction that involves the formation of cyclopropane rings from alkenes and diazo compounds .

Hydrogenation and Hydrosilylation

Rhodium(II) acetate also catalyzes hydrogenation and hydrosilylation reactions, which are crucial in organic synthesis for reducing unsaturated compounds and forming silicon-carbon bonds, respectively .

Carbonylation of Methanol

In the Monsanto process, rhodium(I) complexes, often in the form of rhodium(I) iodide carbonyl species, catalyze the carbonylation of methanol with carbon monoxide to produce acetic acid .

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol Carbonylation | Rh(I) Complexes | CO, CH₃OH, I₂ | Acetic Acid |

Single-Site Rhodium Catalysts

Single-site rhodium catalysts, such as Rh₁O₅ anchored in micropores, have shown efficiency in converting methane to acetic acid and methanol through coupling with CO and O₂ .

| Catalyst | Reaction | Conditions | Selectivity |

|---|---|---|---|

| Rh₁O₅/ZSM-5 | CH₄ + CO + O₂ → CH₃COOH | High Pressure | ~70% |

Bimetallic Catalysts

Bimetallic catalysts like Ru-Rh have been explored for hydrocarboxylation reactions, offering synergistic effects that enhance reaction efficiency .

| Catalyst | Reaction | Conditions | Efficiency |

|---|---|---|---|

| Ru₃(CO)₁₂/Rh₂(OAc)₄ | CO₂ + CH₃OH + H₂ → CH₃COOH | Mild Conditions | High |

Applications De Recherche Scientifique

Methanol Carbonylation

One of the primary applications of acetic acid rhodium dihydrate is in the carbonylation of methanol to produce acetic acid. This reaction is crucial for industrial acetic acid production, particularly through the Monsanto process and its derivatives.

- Process Overview : In this process, methanol reacts with carbon monoxide in the presence of a rhodium catalyst, typically under high pressure and temperature conditions.

- Efficiency : The use of rhodium catalysts significantly enhances the selectivity and yield of acetic acid. Recent studies indicate that using lithium iodide as an additive with rhodium catalysts improves reaction rates and stability under low water conditions, leading to higher acetic acid production rates .

| Catalyst System | Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Rhodium Catalyst + LiI | 180-250 °C, 30-40 bar | Up to 99 | High Selectivity |

| Rhodium Catalyst (Low Water) | <14 wt % water | Enhanced Rates | Improved Stability |

Direct Conversion Reactions

Rhodium(II) acetate also plays a role in direct conversion reactions, such as converting methane into acetic acid. This method represents a significant advancement in utilizing natural gas as a feedstock for chemical synthesis.

- Catalytic Mechanism : The catalyst facilitates the activation of C-H bonds in methane, allowing for subsequent functionalization to form acetic acid .

Case Study 1: Enhanced Carbonylation Rates

A study conducted by Cole-Hamilton et al. demonstrated that the addition of specific ligands to rhodium catalysts could enhance carbonylation rates significantly. The research highlighted that using highly σ-donating ligands led to increased electron density at the rhodium center, thus improving catalytic efficiency .

Case Study 2: Industrial Application

In an industrial setting, a company implemented a low-water process utilizing rhodium acetate for methanol carbonylation. The results showed a marked improvement in production efficiency compared to traditional methods, with reduced byproduct formation and enhanced catalyst stability .

Mécanisme D'action

The mechanism of action of acetic acid;rhodium;dihydrate involves the coordination of rhodium atoms with organic substrates. The rhodium centers facilitate various catalytic processes by providing a platform for the activation and transformation of chemical bonds. The molecular targets and pathways involved include:

Activation of C-H Bonds: Rhodium centers can activate carbon-hydrogen bonds, making them more reactive towards other chemical species.

Insertion Reactions: The compound can insert into carbon-carbon or carbon-heteroatom bonds, leading to the formation of new chemical structures.

Redox Reactions: Rhodium can undergo oxidation and reduction, enabling it to participate in electron transfer processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Copper(II) Acetate: Similar to rhodium acetate, copper(II) acetate is used as a catalyst in organic synthesis but is less reactive and selective.

Chromium(II) Acetate: Another transition metal acetate with catalytic properties, but with different reactivity and applications.

Palladium(II) Acetate: Widely used in cross-coupling reactions, palladium acetate shares some catalytic properties with rhodium acetate but is often preferred for different types of reactions.

Uniqueness

Acetic acid;rhodium;dihydrate is unique due to its high reactivity and selectivity in catalytic processes. The presence of rhodium, a precious metal, imparts superior catalytic properties compared to other transition metal acetates. Its ability to facilitate a wide range of chemical transformations makes it a valuable tool in both research and industrial applications.

Activité Biologique

Acetic acid, a simple carboxylic acid, is widely recognized for its role in various biological processes and industrial applications. When combined with rhodium in its dihydrate form, the compound exhibits unique catalytic properties that enhance the synthesis of acetic acid and other organic compounds. This article explores the biological activity of acetic acid; rhodium; dihydrate, focusing on its synthesis, catalytic mechanisms, and potential therapeutic applications.

Synthesis and Catalytic Mechanisms

Rhodium complexes are known to facilitate the carbonylation of methanol to acetic acid, a process critical in industrial settings. The rhodium(I) complex [Rh(CO)₂I₂] has been particularly effective in catalyzing this reaction under specific conditions. Research indicates that the presence of water significantly influences the carbonylation rate, with optimal yields achieved when water is limited .

Table 1: Summary of Catalytic Reactions Involving Rhodium Complexes

| Catalyst | Reaction Type | Product Yield (%) | Conditions |

|---|---|---|---|

| Rh(I) complex | Methanol carbonylation | Up to 99% | Low water concentration |

| Ru-Rh bimetallic | Methanol hydrocarboxylation | Variable | CO₂ and H₂ presence required |

| Rh₂(OAc)₄ | Acetic acid synthesis | Lower than Ru-Rh | Various organic solvents tested |

Biological Activity

The biological implications of acetic acid and rhodium complexes extend beyond catalysis. Studies have shown that rhodium(II) acetate exhibits carcinostatic activity in tumor-bearing mice, indicating potential therapeutic applications in oncology . The metabolism of rhodium(II) acetate suggests that it breaks down into active ionic species that may interact with tumor cells, although further research is needed to elucidate these mechanisms fully.

Case Study: Rhodium(II) Acetate in Tumor Models

In a study involving Swiss mice with Ehrlich ascites tumors, rhodium(II) acetate was administered intraperitoneally. The results indicated:

- Rapid metabolism : Rhodium and acetate were detected predominantly in blood plasma and liver tissue.

- Tumor interaction : A small fraction was incorporated into tumor cells, suggesting a targeted action mechanism.

- Excretion patterns : Minimal amounts were found in urine, indicating a significant retention within the body .

Potential Applications

The unique properties of acetic acid; rhodium; dihydrate open avenues for various applications:

- Catalysis : Its role as a catalyst in organic synthesis can lead to more efficient production methods for acetic acid and derivatives.

- Pharmaceuticals : Given its biological activity, further exploration into its use as a therapeutic agent could yield valuable insights into cancer treatment strategies.

Propriétés

IUPAC Name |

acetic acid;rhodium;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.2H2O.2Rh/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);2*1H2;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUYGTHHMMAUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Rh].[Rh] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O10Rh2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.